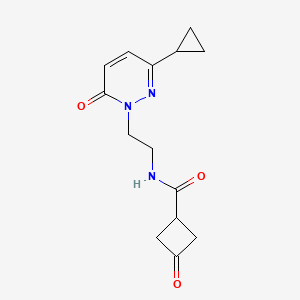

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide

Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a cyclopropyl group, and a cyclobutanecarboxamide moiety, making it an interesting subject for chemical and pharmaceutical research.

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-oxocyclobutane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c18-11-7-10(8-11)14(20)15-5-6-17-13(19)4-3-12(16-17)9-1-2-9/h3-4,9-10H,1-2,5-8H2,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOYXFFQDHDMOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3CC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via cyclopropanation reactions, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.

Attachment of the Ethyl Linker: The ethyl linker can be introduced through alkylation reactions, using ethyl halides or ethyl sulfonates.

Formation of the Cyclobutanecarboxamide Moiety: This step involves the reaction of cyclobutanecarboxylic acid derivatives with amines under dehydrating conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the pyridazinone core, converting it to a dihydropyridazine derivative using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Alkylating Agents: Ethyl halides, sulfonates.

Coupling Reagents: EDCI, DCC.

Major Products

Oxidation Products: Cyclopropyl ketones or carboxylic acids.

Reduction Products: Dihydropyridazine derivatives.

Substitution Products: N-alkylated amides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyridazinone derivatives in various chemical reactions.

Biology

Biologically, this compound is of interest due to its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications. The compound’s ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclopentanecarboxamide: Similar structure but with a cyclopentanecarboxamide moiety.

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclohexanecarboxamide: Similar structure but with a cyclohexanecarboxamide moiety.

Uniqueness

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide is unique due to its specific combination of a pyridazinone core, cyclopropyl group, and cyclobutanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-oxocyclobutanecarboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activity, particularly in cancer therapy. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a cyclopropyl group, a pyridazine ring, and a cyclobutanecarboxamide moiety. Its molecular formula is , with a molecular weight of approximately 330.35 g/mol. The presence of these structural features contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:

- Cell Cycle Arrest : In vitro studies indicate that this compound induces G1 cell cycle arrest, preventing cancer cells from proliferating.

- Apoptosis Induction : The compound has been shown to trigger apoptosis in tumor cells, which is a critical mechanism for cancer treatment.

- Target Interaction : It potentially interacts with specific enzymes or receptors involved in cancer progression, thus influencing signaling pathways that regulate cell growth and survival.

Biological Activity

Research has demonstrated significant biological activity associated with this compound:

Case Studies

Several studies have explored the efficacy of this compound:

- In Vivo Tumor Models : In animal models, the compound demonstrated significant reductions in tumor size when administered at specific dosages, indicating its potential as an effective anticancer agent.

- Mechanistic Studies : Research involving molecular docking simulations revealed potential binding sites on target proteins, suggesting a mechanism by which the compound may exert its effects on cellular functions.

Synthesis and Development

The synthesis of this compound involves several steps:

- Formation of the Pyridazine Core : This is achieved through cyclization reactions using hydrazine derivatives.

- Cyclopropanation : The cyclopropyl group is introduced using diazomethane or similar reagents.

- Amide Bond Formation : The final product is obtained through coupling reactions involving carboxylic acids and amines under controlled conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.